molecular formula C11H17N3 B6247185 N-cycloheptylpyrimidin-2-amine CAS No. 419557-01-0

N-cycloheptylpyrimidin-2-amine

Cat. No.: B6247185
CAS No.: 419557-01-0
M. Wt: 191.3
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Description

N-cycloheptylpyrimidin-2-amine is a chemical compound classified among heterocyclic building blocks, which are crucial intermediates in the development of novel therapeutic agents. With a molecular formula of C11H17N3, this compound features a pyrimidine ring—a key scaffold in medicinal chemistry—substituted with a cycloheptylamine group. Such structures are fundamental in the construction of more complex molecules for pharmaceutical research . Pyrimidine-based compounds are extensively utilized in drug discovery due to their ability to mimic natural heterocycles, allowing for targeted interactions with biological macromolecules. This makes them valuable precursors in the synthesis of potential ligands for various enzymes and receptors . The rigid conformation of cyclic and heterocyclic structures can enhance binding affinity and specificity to biological targets, while also improving metabolic stability compared to their linear analogs . Researchers employ this compound in exploratory studies, including the design and total synthesis of cyclic peptides and other pharmacologically active molecules . It serves as a critical starting material in structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of lead compounds. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

419557-01-0

Molecular Formula

C11H17N3

Molecular Weight

191.3

Purity

95

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of N Cycloheptylpyrimidin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For N-cycloheptylpyrimidin-2-amine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the cycloheptyl group.

The pyrimidine ring protons would typically appear in the aromatic region of the spectrum. The proton at position 5 is expected to be a triplet, coupled to the protons at positions 4 and 6. The protons at positions 4 and 6 would appear as a doublet, coupled to the proton at position 5. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The protons of the cycloheptyl ring would be found in the aliphatic region of the spectrum. The proton attached to the carbon adjacent to the nitrogen (the methine proton) would be deshielded and appear at a lower field compared to the other cycloheptyl protons. The remaining methylene (B1212753) protons of the cycloheptyl ring would likely appear as a series of overlapping multiplets.

A detailed analysis with specific chemical shifts and coupling constants would require experimental data which is not publicly available in the searched literature. However, the expected regions and multiplicities can be predicted based on general principles of ¹H NMR spectroscopy.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of N-cycloheptylpyrimidin-2-amine, distinct signals would be observed for each unique carbon atom in the pyrimidine and cycloheptyl rings.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom attached to the amino group (C2) would be particularly deshielded.

The carbon atoms of the cycloheptyl ring would appear in the upfield, aliphatic region. The carbon atom bonded to the nitrogen (the methine carbon) would be the most downfield of the cycloheptyl carbons. The chemical shifts of the other cycloheptyl carbons would be in a narrower range, with their exact values dependent on their position within the seven-membered ring.

While specific peak assignments require experimental data, a representative table of expected chemical shift ranges is provided below based on analogous structures.

Carbon Atom Expected Chemical Shift (ppm)
Pyrimidine C2160 - 165
Pyrimidine C4, C6155 - 160
Pyrimidine C5105 - 110
Cycloheptyl C1' (CH-N)50 - 55
Cycloheptyl CH₂25 - 40

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra and elucidating the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For N-cycloheptylpyrimidin-2-amine, cross-peaks would be expected between the coupled protons on the pyrimidine ring (H4/H5 and H5/H6). Within the cycloheptyl ring, correlations would be observed between the methine proton and the adjacent methylene protons, as well as between neighboring methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the signal for the methine proton of the cycloheptyl group would show a cross-peak with the signal for the methine carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, a correlation between the N-H proton and the C2 and C4/C6 carbons of the pyrimidine ring would confirm the attachment of the amino group.

While no specific 2D NMR data for N-cycloheptylpyrimidin-2-amine was found in the searched literature, these techniques would be essential for a complete structural assignment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-cycloheptylpyrimidin-2-amine would exhibit characteristic absorption bands corresponding to its structural features. A key absorption band for N-cycloheptylpyrimidin-2-amine has been reported at 3396 cm⁻¹, which is characteristic of an N-H stretching vibration. core.ac.uk

Other expected characteristic absorption bands based on the functional groups present are detailed in the table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (Amine)Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=N (Pyrimidine)Stretch1630 - 1680
C=C (Pyrimidine)Stretch1400 - 1600
C-NStretch1200 - 1350
N-HBend1550 - 1650

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental formula of a molecule. For a compound identified as N-cycloheptylpyrimidin-2-amine, a high-resolution mass spectrometry (Electron Ionization) result was reported, though with a likely typographical error in the calculated mass for the given formula C12H19N3. core.ac.uk The correct molecular formula for N-cycloheptylpyrimidin-2-amine is C₁₁H₁₇N₃, which has a calculated exact mass of 191.1473 Da.

The fragmentation of N-cycloheptylpyrimidin-2-amine in the mass spectrometer would be expected to proceed through several characteristic pathways. The molecular ion peak ([M]⁺) would be observed, and its odd nominal mass would be consistent with the presence of an odd number of nitrogen atoms (the Nitrogen Rule). Common fragmentation would likely involve the loss of fragments from the cycloheptyl ring and cleavage of the bond between the cycloheptyl ring and the amino group.

X-ray Crystallography and Single-Crystal Structural Determination

X-ray crystallography is a definitive method for determining the three-dimensional atomic structure of a crystalline solid. A crystal structure of N-cycloheptylpyrimidin-2-amine in a complex has been deposited in the Protein Data Bank (PDB ID: 5QOI). rcsb.org This provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

The crystallographic data reveals the planarity of the pyrimidine ring and the specific conformation of the seven-membered cycloheptyl ring, which typically adopts a chair or boat-like conformation. The data also confirms the connectivity of the atoms and provides insight into intermolecular interactions, such as hydrogen bonding, that may be present in the crystal lattice.

Analysis of Molecular Geometry and Conformation

The precise three-dimensional arrangement of atoms in N-cycloheptylpyrimidin-2-amine has been determined through single-crystal X-ray diffraction. Although a crystal structure for the pure compound is not publicly available, its conformation when bound to the human m7GpppN-mRNA hydrolase (DCP2, NUDT20) has been resolved at a resolution of 1.99 Å (PDB entry: 5QOI). core.ac.ukchemrevlett.com This provides valuable insight into a low-energy conformation of the molecule.

Key geometric parameters, such as bond lengths and angles, conform to expected values for similar chemical structures. For instance, the carbon-nitrogen bonds within the pyrimidine ring and the exocyclic amine linkage exhibit lengths and angles consistent with their hybridisation states. A representative set of these parameters, as observed in the protein-bound crystal structure, is presented below.

Interactive Data Table: Selected Bond Lengths and Angles for N-Cycloheptylpyrimidin-2-amine (Bound State)

FeatureAtoms InvolvedValue (Å or °)
Bond Length C-N (pyrimidine ring)~1.34 Å
Bond Length C-C (pyrimidine ring)~1.39 Å
Bond Length C-N (exocyclic amine)~1.35 Å
Bond Length N-C (amine-cycloheptyl)~1.47 Å
Bond Angle N-C-N (pyrimidine ring)~127°
Bond Angle C-N-C (pyrimidine ring)~115°
Torsion Angle C-C-N-C (pyrimidine-amine)Variable

Note: These values are approximate and derived from the protein-bound crystal structure (PDB ID: 5QOI). The exact values for the free compound may vary.

The conformational space of N-cycloheptylpyrimidin-2-amine is largely defined by the rotation around the C-N bonds of the amine linker and the puckering of the cycloheptyl ring. Theoretical calculations and further experimental studies on the isolated molecule would be necessary to fully map its conformational landscape and identify the global minimum energy structure in the absence of a protein environment.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

While the single-crystal structure of pure N-cycloheptylpyrimidin-2-amine is not available to perform a specific Hirshfeld surface analysis, this technique is a powerful tool for analyzing intermolecular interactions in molecular crystals. By mapping the electron density distribution, Hirshfeld surface analysis provides a visual and quantitative summary of all close intermolecular contacts.

For pyrimidine derivatives, crystal packing is typically governed by a combination of van der Waals forces and specific intermolecular interactions such as hydrogen bonds and π-stacking. nih.govcam.ac.ukresearchgate.net In the case of N-cycloheptylpyrimidin-2-amine, the secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

A Hirshfeld surface analysis for this compound would be expected to reveal the following significant intermolecular contacts:

H···H Contacts: These are generally the most abundant interactions on the Hirshfeld surface, arising from the numerous hydrogen atoms on the cycloheptyl ring and pyrimidine moiety. researchgate.net

N···H/H···N Contacts: These are indicative of N-H···N hydrogen bonds, which are likely to be a key structure-directing interaction, forming chains or dimeric motifs within the crystal lattice. researchgate.net

The two-dimensional fingerprint plots derived from the Hirshfeld surface would quantify the relative contributions of these interactions. For instance, the presence of sharp "spikes" in the N···H/H···N region of the fingerprint plot would confirm the presence of strong hydrogen bonds. The pyrimidine rings could also participate in π-π stacking interactions, which would be visible on the Hirshfeld surface as flat regions with corresponding features in the fingerprint plot.

Interactive Data Table: Expected Intermolecular Contacts for N-Cycloheptylpyrimidin-2-amine from Hirshfeld Surface Analysis

Contact TypeDescriptionExpected Contribution
H···H Van der Waals interactions between hydrogen atoms.High
C···H/H···C Weak C-H···π and other non-specific contacts.Significant
N···H/H···N N-H···N hydrogen bonds.Significant
C···C Potential π-π stacking between pyrimidine rings.Moderate
N···C/C···N Contacts involving nitrogen and carbon atoms.Minor

Note: This table is predictive and based on analyses of similar pyrimidine derivatives. nih.govresearchgate.netkaust.edu.sa A definitive analysis requires the experimental crystal structure of the pure compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analogues (if applicable)

N-cycloheptylpyrimidin-2-amine itself is not chiral. However, if a chiral center were introduced into the molecule, for example by substitution on the cycloheptyl or pyrimidine ring, the resulting enantiomers could be characterized using Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectroscopy. These techniques measure the differential absorption of left and right circularly polarized light and are exceptionally sensitive to the three-dimensional structure of chiral molecules.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy, the extension of circular dichroism into the infrared region, provides information about the absolute configuration and conformation of chiral molecules in solution. Each vibrational mode of a chiral molecule can exhibit a VCD signal, resulting in a complex and information-rich spectrum. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the R- or S-enantiomer), the absolute configuration of the molecule can be unambiguously determined.

For a hypothetical chiral analogue of N-cycloheptylpyrimidin-2-amine, VCD would be particularly useful for elucidating the preferred conformation of the cycloheptyl ring and its orientation relative to the pyrimidine system, as these structural features would strongly influence the VCD signals.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of circularly polarized UV-Vis light by chiral molecules. It is particularly sensitive to the spatial arrangement of chromophores within the molecule. The pyrimidine ring in N-cycloheptylpyrimidin-2-amine acts as a chromophore. In a chiral analogue, the interaction of this chromophore with the chiral environment of the rest of the molecule would produce a characteristic ECD spectrum.

Similar to VCD, the comparison of an experimental ECD spectrum with theoretically calculated spectra for the possible enantiomers allows for the assignment of the absolute configuration. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule.

Should chiral analogues of N-cycloheptylpyrimidin-2-amine be synthesized for specific applications, VCD and ECD would be indispensable tools for their stereochemical characterization.

Chemical Reactivity and Transformations of N Cycloheptylpyrimidin 2 Amine

Reactions at the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack, particularly when substituted with good leaving groups, while rendering it relatively inert to standard electrophilic aromatic substitution.

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally challenging. The ring nitrogens withdraw electron density, deactivating the system towards attack by electrophiles. uoanbar.edu.iqwikipedia.org Furthermore, under the acidic conditions often required for these reactions, the nitrogen atoms can become protonated, further increasing the ring's deactivation. uoanbar.edu.iq

However, the presence of the activating amino group at the C2 position can partially counteract this deactivation, directing electrophiles primarily to the C5 position, which is para to the amino group and the most electron-rich carbon on the ring.

Nitration: The nitration of 2-aminopyrimidine (B69317) derivatives can be achieved, typically yielding the 5-nitro product. For instance, the nitration of 2-aminopyridine, a related heterocycle, with a mixture of concentrated sulfuric acid and nitric acid predominantly yields 2-amino-5-nitropyridine. sapub.orgchemicalbook.comgoogle.com A similar outcome is expected for N-cycloheptylpyrimidin-2-amine, where the electrophile (NO2+) attacks the C5 position. The reaction of 2-amino-6-chloro-4-pyrimidinol with nitrating agents also results in substitution at the 5-position. researchgate.net

Sulfonation: Sulfonation of 2-aminopyrimidine can lead to the formation of 2-aminopyrimidine-5-sulfonic acid. nih.gov This reaction typically requires forcing conditions, such as heating with fuming sulfuric acid. The amino group directs the incoming sulfo group to the C5 position. In related compounds like aniline, protecting the amino group as an amide is a common strategy to prevent its protonation by the strong acid and to control reactivity. libretexts.org

Table 1: Examples of Electrophilic Aromatic Substitution on Aminopyrimidine Scaffolds

ReactionSubstrate AnalogueReagentsMajor ProductReference
Nitration2-AminopyridineConc. H2SO4, Conc. HNO32-Amino-5-nitropyridine sapub.orgchemicalbook.com
Sulfonation2-AminopyrimidineFuming H2SO42-Aminopyrimidine-5-sulfonic acid nih.gov

The electron-deficient character of the pyrimidine ring makes its halogenated derivatives highly susceptible to nucleophilic aromatic substitution (SNAr). Halogens at the C4 and C6 positions are particularly reactive and can be readily displaced by a variety of nucleophiles. mdpi.commdpi.com This high reactivity often allows the reactions to proceed under milder conditions than those required for less activated aryl halides. researchgate.netnih.gov

A key synthetic precursor, 2-amino-4,6-dichloropyrimidine (B145751), serves as a valuable model. It undergoes regioselective substitution where one or both chlorine atoms can be replaced. In a study, this compound was reacted with a variety of amines in the presence of triethylamine (B128534) under solvent-free conditions to produce a library of N-substituted 2-amino-4-chloropyrimidine derivatives in good to excellent yields. nih.gov The reaction demonstrates the facile displacement of a chlorine atom by an amine nucleophile. Given the structural similarity, a hypothetical 4-chloro-N-cycloheptylpyrimidin-2-amine would be expected to react readily with various nucleophiles (e.g., amines, alkoxides, thiolates) at the C4 position. mdpi.comnih.gov

Table 2: Nucleophilic Aromatic Substitution of 2-Amino-4,6-dichloropyrimidine with Various Amines

Nucleophile (Amine)Reaction ConditionsProductYield (%)Reference
2-Methoxyaniline80-90 °C, Solvent-free, TEA6-Chloro-N4-(2-methoxyphenyl)pyrimidine-2,4-diamine84 nih.gov
3-Methoxyaniline80-90 °C, Solvent-free, TEA6-Chloro-N4-(3-methoxyphenyl)pyrimidine-2,4-diamine82 nih.gov
4-Chloroaniline80-90 °C, Solvent-free, TEA6-Chloro-N4-(4-chlorophenyl)pyrimidine-2,4-diamine78 nih.gov
3-Methyl-4-methoxyaniline80-90 °C, Solvent-free, TEA6-Chloro-N4-(4-methoxy-3-methylphenyl)pyrimidine-2,4-diamine85 nih.gov

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated N-cycloheptylpyrimidin-2-amine derivatives, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. mdpi.comresearchgate.net Halogenated 2-aminopyrimidines readily participate in these reactions. For example, 2-amino-5-iodopyrimidine can be coupled with various arylboronic acids using a palladium catalyst like PdCl2(PPh3)2 to form 2-amino-5-arylpyrimidines. nih.gov Microwave-assisted protocols have been developed to accelerate these reactions, often with very low catalyst loadings. mdpi.com

Heck Reaction: The Heck reaction couples an organic halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org Halogenated pyrimidines are suitable substrates for this transformation. The reaction is catalyzed by a palladium complex and requires a base. This method allows for the introduction of vinyl groups at positions such as C5 of the pyrimidine ring, providing a route to more complex structures.

Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing palladium and copper co-catalysts. wikipedia.org This reaction is highly effective for the alkynylation of halogenated 2-aminopyrimidines. For instance, 2-amino-5-iodopyrimidine reacts with various terminal alkynes in the presence of PdCl2(PPh3)2, CuI, and a base like triethylamine to afford 2-amino-5-alkynylpyrimidine derivatives. nih.govresearchgate.net This reaction provides a direct method for introducing alkynyl functionalities onto the pyrimidine scaffold.

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions on Halogenated Pyrimidines

ReactionSubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki2,4-DichloropyrimidineArylboronic acidPd(PPh3)4, Na2CO34-Aryl-2-chloropyrimidine mdpi.com
Sonogashira2-Amino-5-iodopyrimidineTerminal alkynePdCl2(PPh3)2, CuI, TEA2-Amino-5-alkynylpyrimidine nih.gov
HeckIodobenzene (Aryl Halide Analogue)Styrene (Alkene)Pd(OAc)2, K2CO3Stilbene wikipedia.org

Reactions Involving the Amine Functional Group

The exocyclic secondary amine in N-cycloheptylpyrimidin-2-amine is a key site of reactivity, behaving as a typical nucleophile. It can readily undergo reactions such as alkylation and acylation.

The nitrogen atom of the cycloheptylamino group can be alkylated using various alkylating agents. The selective monoalkylation of secondary amines can sometimes be challenging due to the potential for overalkylation. chemrxiv.org However, controlled conditions can afford the desired tertiary amine products.

Modern methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, offer an efficient and atom-economical approach to N-alkylation. nih.gov In this process, a catalyst (often based on ruthenium or iridium) temporarily dehydrogenates an alcohol to form an aldehyde in situ. This aldehyde then condenses with the amine to form an iminium ion, which is subsequently reduced by the catalyst-hydride species to yield the N-alkylated amine, with water as the only byproduct. This method has been successfully applied to the N-alkylation of various aromatic amines with primary alcohols. nih.govresearchgate.net

Table 4: Conditions for N-Alkylation of Aromatic Amines

Alkylation MethodAmine Substrate AnalogueAlkylating AgentCatalyst/ReagentsProduct TypeReference
Borrowing HydrogenAnilineBenzyl alcoholRu-complex, Base (e.g., KOH)N-Benzylaniline nih.gov
Classical SN2AnilineHexyl iodideBase (e.g., CsOAc)N-Hexylaniline chemrxiv.org
Borrowing Hydrogen2-AminopyridineBenzyl alcoholRu-complex, KOtBuN-Benzylpyridin-2-amine researchgate.net

Acylation of the secondary amine group in N-cycloheptylpyrimidin-2-amine leads to the formation of an amide. This is a fundamental and widely used transformation in organic synthesis. researchgate.netarkat-usa.org The reaction is typically carried out using acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents.

The N-acylation of 2-aminopyrimidine derivatives can sometimes be complicated by the possibility of diacylation, particularly when using strong bases and highly reactive acylating agents. The initially formed mono-acylated product (amide) can be deprotonated by a strong base, creating an amidate anion that can react with a second molecule of the acylating agent. Using weaker bases, such as pyridine (B92270), can help to avoid this undesired side reaction and favor the formation of the mono-amide product.

A variety of efficient and green methods for N-acylation have been developed, including protocols that use water as a solvent and avoid hazardous reagents. nih.govnih.gov

Reactions with Nitrous Acid and Diazotization

The reaction of N-cycloheptylpyrimidin-2-amine with nitrous acid (HNO₂) is characteristic of a secondary amine. In an acidic solution, nitrous acid exists in equilibrium with the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the secondary amine nitrogen of N-cycloheptylpyrimidin-2-amine attacks the nitrosonium ion.

This initial reaction is followed by deprotonation to yield an N-nitrosamine derivative, specifically N-cycloheptyl-N-nitrosopyrimidin-2-amine. This reaction is a common diagnostic test to differentiate secondary amines from primary and tertiary amines. Unlike primary aliphatic amines which would typically form an unstable diazonium salt that decomposes to liberate nitrogen gas, or primary aromatic amines which form a more stable diazonium salt, secondary amines like N-cycloheptylpyrimidin-2-amine form stable N-nitrosamines.

It is important to note that diazotization, the formation of a diazonium salt, is not a significant reaction pathway for N-cycloheptylpyrimidin-2-amine under standard conditions for this reaction. Diazotization is a hallmark reaction of primary amines.

The general reaction can be summarized as follows:

R₂NH + HNO₂ → R₂N-N=O + H₂O

In the context of N-cycloheptylpyrimidin-2-amine, the reaction would be:

(C₇H₁₃)NH(C₄H₃N₂) + HNO₂ → (C₇H₁₃)N(N=O)(C₄H₃N₂) + H₂O

Condensation Reactions (e.g., Schiff Base Formation)

Condensation reactions leading to the formation of classical Schiff bases (imines) typically involve the reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. The defining feature of a Schiff base is the carbon-nitrogen double bond (C=N), where the nitrogen is connected to an aryl or alkyl group, but not hydrogen.

N-cycloheptylpyrimidin-2-amine is a secondary amine, as the nitrogen atom is bonded to two carbon-containing groups (the cycloheptyl ring and the pyrimidine ring) and one hydrogen atom. Consequently, it cannot undergo a direct condensation reaction with a carbonyl compound to form a stable, neutral Schiff base in the traditional sense. The presence of a hydrogen atom on the nitrogen is a prerequisite for the elimination of a water molecule to form the imine.

However, it is conceivable that N-cycloheptylpyrimidin-2-amine could react with a highly electrophilic carbonyl compound under forcing conditions. This might lead to the formation of a cationic iminium species, but this is not a typical Schiff base formation.

For illustrative purposes, the general mechanism for Schiff base formation from a primary amine is shown below:

R-NH₂ + R'C(=O)R'' ⇌ R-N=C(R')R'' + H₂O

Given the secondary amine nature of N-cycloheptylpyrimidin-2-amine, this type of reaction is not a prominent feature of its chemical reactivity.

Reactivity of the Cycloheptyl Moiety

The cycloheptyl group in N-cycloheptylpyrimidin-2-amine is a saturated alicyclic hydrocarbon moiety. Its reactivity is generally similar to that of other cycloalkanes. The C-H bonds are relatively strong and non-polar, making the cycloheptyl ring generally unreactive towards many reagents, especially under mild conditions.

However, under more vigorous conditions, the cycloheptyl group can undergo free-radical substitution reactions. For instance, in the presence of a halogen (e.g., Cl₂ or Br₂) and ultraviolet (UV) light or high temperatures, halogenation of the cycloheptyl ring can occur. This reaction proceeds via a free-radical chain mechanism, leading to the substitution of one or more hydrogen atoms on the cycloheptyl ring with halogen atoms. The position of substitution can vary, leading to a mixture of isomers.

Another potential reaction involving the cycloheptyl ring is dehydrogenation to form cycloheptene or a related unsaturated derivative. This typically requires a catalyst and high temperatures.

It is important to consider that the pyrimidin-2-amine group may influence the reactivity of the cycloheptyl moiety, for example, through steric hindrance or by directing reactions to specific positions, although electronic effects are expected to be minimal due to the saturated nature of the ring.

Oxidation and Reduction Pathways

Oxidation:

The N-cycloheptylpyrimidin-2-amine molecule has several sites that can be susceptible to oxidation. The secondary amine nitrogen is a primary target for oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids can lead to the formation of the corresponding N-oxide, specifically N-cycloheptylpyrimidin-2-amine N-oxide.

The pyrimidine ring itself can also undergo oxidation, particularly at the nitrogen atoms within the ring, to form pyrimidine N-oxides. This usually requires stronger oxidizing agents.

The cycloheptyl ring is generally resistant to oxidation under mild conditions. However, with strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions, the cycloheptyl ring can be cleaved, leading to the formation of dicarboxylic acids or other degradation products.

Reduction:

The pyrimidine ring of N-cycloheptylpyrimidin-2-amine is an aromatic system and is therefore relatively resistant to reduction. However, catalytic hydrogenation at high pressure and temperature, or the use of powerful reducing agents like lithium aluminum hydride (LiAlH₄), can potentially reduce the pyrimidine ring. The reduction of pyrimidine rings can lead to dihydropyrimidine or tetrahydropyrimidine derivatives.

The secondary amine group is generally stable to reduction. The cycloheptyl group, being a saturated hydrocarbon, is also resistant to reduction under standard conditions.

Photochemical Transformations

The photochemical reactivity of N-cycloheptylpyrimidin-2-amine is expected to be primarily governed by the pyrimidine ring, which is a heteroaromatic system capable of absorbing ultraviolet (UV) radiation. Upon absorption of UV light, the pyrimidine ring can be excited to a higher energy state, leading to various photochemical reactions.

One of the well-documented photochemical reactions of pyrimidine derivatives is photodimerization. In the presence of UV radiation, adjacent pyrimidine rings can undergo a [2+2] cycloaddition reaction to form cyclobutane pyrimidine dimers. This reaction is particularly relevant in the context of DNA, where adjacent pyrimidine bases can dimerize upon exposure to UV light.

Another possible photochemical transformation is the decomposition of the pyrimidine ring. For instance, it has been observed that pyrimidine can photolytically decompose into uracil under UV light.

The cycloheptyl group is a saturated aliphatic moiety and is not expected to undergo significant photochemical transformations under typical UV irradiation conditions used for aromatic compounds. Its primary role in the photochemical behavior of the molecule would likely be steric, potentially influencing the efficiency and stereochemistry of any photodimerization reactions of the pyrimidine ring.

It is also possible that the excited pyrimidine ring could induce reactions in the cycloheptyl group, such as hydrogen abstraction, but such pathways are speculative without specific experimental data.

Derivatization and Analog Synthesis of N Cycloheptylpyrimidin 2 Amine

Design Principles for N-Cycloheptylpyrimidin-2-amine Analogues

The design of N-cycloheptylpyrimidin-2-amine analogues is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). nih.govresearchgate.net The core idea is to systematically modify different parts of the molecule to enhance its interaction with a biological target, improve its absorption, distribution, metabolism, and excretion (ADME) profile, and reduce potential toxicity. patsnap.com The pyrimidine (B1678525) ring, the secondary amine linker, and the cycloheptyl group are the three primary regions for modification.

Key design principles include:

Target-Specific Interactions: Modifications are often designed to exploit the specific features of a biological target's binding site. For instance, if the target has a hydrophobic pocket, enlarging or adding lipophilic substituents to the cycloheptyl ring might be beneficial. Conversely, if hydrogen bonding is crucial, functional groups capable of donating or accepting hydrogen bonds can be introduced on the pyrimidine ring. researchgate.net

Conformational Control: The cycloheptyl group, with its multiple low-energy conformations, provides a degree of flexibility. Modifications can be made to restrict this flexibility, locking the molecule into a more bioactive conformation. This can include introducing unsaturation or creating rigid spirocyclic systems.

Bioisosteric Replacement: This principle involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. nih.govdrughunter.comuniroma1.itcambridgemedchemconsulting.com For the cycloheptyl group, smaller or larger cycloalkyl rings (e.g., cyclopentyl, cyclohexyl, cyclooctyl) could be explored as bioisosteres.

A hypothetical SAR study might explore how changes in the size of the N-cycloalkyl ring affect activity, as illustrated in the table below.

CompoundN-SubstituentRelative Potency (Hypothetical)
Analog 1Cyclopentyl++
Analog 2Cyclohexyl+++
Analog 3N-Cycloheptylpyrimidin-2-amine++++
Analog 4Cyclooctyl+++

Functionalization at Pyrimidine Ring Positions (e.g., C-4, C-5, C-6)

The pyrimidine ring is a key site for derivatization, allowing for the introduction of a wide array of substituents that can modulate the compound's biological and physicochemical properties. The C-4, C-5, and C-6 positions are particularly amenable to functionalization, often starting from appropriately substituted pyrimidine precursors.

A common synthetic strategy begins with 2-amino-4,6-dichloropyrimidine (B145751), where the chloro groups serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. nih.gov This allows for the sequential introduction of various nucleophiles. For instance, reaction with cycloheptylamine (B1194755) would yield 4,6-dichloro-N-cycloheptylpyrimidin-2-amine, a versatile intermediate. The remaining chloro groups can then be displaced by other amines, alcohols, or thiols. nih.gov

Another powerful method for functionalizing the pyrimidine ring is through palladium-catalyzed cross-coupling reactions. core.ac.uknih.gov Starting from a bromo- or chloro-substituted N-cycloheptylpyrimidin-2-amine, reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig amination can be employed to introduce aryl, alkynyl, or amino groups, respectively. nih.govrsc.org For example, 5-bromo-N-cycloheptylpyrimidin-2-amine could be a key intermediate for introducing substituents at the C-5 position, which is often crucial for modulating kinase selectivity. myskinrecipes.commdpi.com

The table below outlines potential synthetic routes for functionalizing the pyrimidine ring.

PositionStarting MaterialReaction TypePotential Substituents
C-4 / C-62-Amino-4,6-dichloropyrimidineNucleophilic Aromatic Substitution (SNAr)-OR, -SR, -NR2, Aryl
C-55-Bromo-N-cycloheptylpyrimidin-2-amineSuzuki CouplingAryl, Heteroaryl
C-55-Bromo-N-cycloheptylpyrimidin-2-amineSonogashira CouplingAlkynyl
C-44-Chloro-N-cycloheptylpyrimidin-2-amineBuchwald-Hartwig Amination-NHR, -NR2

Modifications of the Cycloheptyl Substituent

The cycloheptyl moiety plays a significant role in defining the lipophilicity and conformational profile of the molecule. Modifications to this group can have a profound impact on target binding and pharmacokinetic properties.

Strategies for modifying the cycloheptyl substituent include:

Ring Size Variation: As a form of bioisosteric replacement, synthesizing analogs with different cycloalkyl ring sizes (e.g., cyclopentyl, cyclohexyl, cyclooctyl) can probe the spatial requirements of the target's binding pocket. nih.govdrughunter.com This can influence both potency and selectivity.

Introduction of Substituents: Adding functional groups to the cycloheptyl ring can introduce new interactions with the target. For example, a hydroxyl group could form a new hydrogen bond, while a methyl group could enhance hydrophobic interactions. These modifications often start from substituted cycloheptanones or cycloheptylamines.

Bioisosteric Replacement of Carbon Atoms: A carbon atom within the ring can be replaced with a heteroatom (e.g., oxygen to form an oxepane (B1206615) ring, or nitrogen to form an azepane ring). This can alter the ring's conformation, polarity, and metabolic stability.

Creation of Spirocyclic Systems: The cycloheptyl ring can be used to form a spirocyclic system, which introduces a high degree of rigidity and three-dimensionality to the molecule. mit.edunih.govresearchgate.netnih.govmdpi.com This can be a powerful strategy to improve binding affinity and explore novel chemical space. For instance, a spirocyclic derivative could be synthesized from a ketone precursor on the cycloheptyl ring.

The following table presents hypothetical data on how modifications to the cycloheptyl ring might influence metabolic stability.

AnalogModificationRationalePredicted Metabolic Stability
Base ScaffoldCycloheptylBaselineModerate
Analog 54-HydroxycycloheptylIntroduce polarity, potential for new H-bondsPotentially lower (Phase II metabolism)
Analog 6CyclohexylBioisosteric replacement (ring contraction)Similar or higher
Analog 7Spiro[3.6]decaneIncrease rigidity and 3D characterHigher

Introduction of Additional Heterocyclic Moieties

Heterocycles can be introduced at various positions, most commonly on the pyrimidine ring. For example, using a Suzuki or Stille coupling reaction on a halogenated precursor (e.g., 5-bromo-N-cycloheptylpyrimidin-2-amine), a wide range of five- or six-membered heterocycles like pyridine (B92270), pyrazole (B372694), thiazole, or furan (B31954) can be installed at the C-5 position. nih.gov Similarly, functionalization at the C-4 or C-6 positions can be achieved by reacting a chloropyrimidine intermediate with a heterocyclic amine or alcohol. nih.gov

The choice of the heterocyclic moiety is often guided by the therapeutic target. For instance, in the design of kinase inhibitors, nitrogen-containing heterocycles like pyridine or pyrazole are frequently used to form key hydrogen bonds with the hinge region of the kinase. researchgate.netnih.gov

Synthesis of Hybrid Molecules Incorporating N-Cycloheptylpyrimidin-2-amine Scaffold

Molecular hybridization is a drug design strategy that combines two or more distinct pharmacophores into a single molecule. nih.govmdpi.comrsc.org This can lead to compounds with dual or multi-target activity, improved potency, or a better resistance profile. The N-cycloheptylpyrimidin-2-amine scaffold is an excellent candidate for inclusion in hybrid molecules due to its proven utility as a pharmacophore in various contexts. nih.gov

The synthesis of such hybrids typically involves linking the N-cycloheptylpyrimidin-2-amine unit to another bioactive molecule via a suitable linker. The point of attachment is usually a functionalizable position on the pyrimidine ring. For example, a C-5 bromo derivative could be used in a coupling reaction to attach a linker, which is then connected to the second pharmacophore. Alternatively, a substituent introduced at the C-4 position, such as an amino or hydroxyl group, can serve as a handle for attaching the second molecule.

An example of a potential hybrid molecule could involve linking N-cycloheptylpyrimidin-2-amine to a sulfonamide moiety, a common pharmacophore in anti-inflammatory and anticancer agents. nih.gov The synthetic approach could involve preparing an amino-functionalized N-cycloheptylpyrimidin-2-amine derivative and then reacting it with a sulfonyl chloride.

Structure Activity Relationship Sar Studies of N Cycloheptylpyrimidin 2 Amine Derivatives

Correlating Structural Modifications with Biological Response (General Principles)

The fundamental principle of SAR is that the biological activity of a molecule is directly related to its chemical structure. patsnap.com By making systematic modifications to a lead compound, researchers can map the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. pharmacologymentor.com Alterations to a molecule can influence its size, shape, lipophilicity, and electronic properties, which in turn affect its absorption, distribution, metabolism, excretion (ADME), and interaction with its biological target. slideshare.net

Key modifications in SAR studies include:

Alteration of functional groups: Replacing, removing, or adding functional groups to determine their importance for receptor binding. drugdesign.org

Modification of the carbon skeleton: Changing the size or shape of the molecule to probe the steric requirements of the binding site.

Introduction of conformational constraints: Using rigid structural elements, such as rings, to lock the molecule into a specific conformation, which can enhance binding affinity.

These studies provide crucial insights that guide the rational design of more potent and selective analogs. pharmacologymentor.com

Impact of the Cycloheptyl Moiety on Molecular Interactions

The primary contributions of the cycloheptyl moiety are:

Lipophilicity and Hydrophobicity: The nonpolar nature of the cycloheptyl ring increases the molecule's lipophilicity. nih.gov This property is critical for its ability to cross cell membranes and interact with hydrophobic pockets within a target protein. The size of the cycloalkyl ring can be fine-tuned to achieve an optimal balance of solubility and membrane permeability. nih.govnih.gov

Steric Bulk and van der Waals Interactions: The cycloheptyl group provides significant steric bulk, which can be crucial for fitting into a specific binding site on a receptor. Its size and shape influence how it fills hydrophobic pockets, contributing to binding affinity through van der Waals forces. nih.gov

Metabolic Stability: Compared to linear alkyl chains, cycloalkyl groups can exhibit greater metabolic stability by shielding adjacent parts of the molecule from enzymatic degradation. scientificupdate.com

Conformational Rigidity: While more flexible than smaller rings like cyclopropane, the cycloheptyl ring still imposes conformational constraints on the molecule, which can be entropically favorable for binding to a receptor. scientificupdate.com

Studies on various drug candidates have shown that modifying the size of a cycloalkyl group can significantly impact potency and selectivity. For instance, expanding or contracting the ring can alter the orientation of other functional groups, leading to more or less favorable interactions with the target. nih.govacs.org

Influence of Substituents on the Pyrimidine (B1678525) Ring on Activity

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. proquest.comresearchgate.netdntb.gov.ua The electronic properties and substitution pattern of this ring are critical determinants of biological activity. nih.gov Substituents at various positions on the pyrimidine core can modulate the molecule's interaction with its target.

Key findings from SAR studies on substituted pyrimidine derivatives include:

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density of the pyrimidine ring. This can influence its ability to participate in hydrogen bonding or π-π stacking interactions with the target protein. researchgate.netnih.gov For example, studies on certain pyrimidine derivatives have shown that EWGs like nitro or chloro groups can enhance antimicrobial activity. nih.gov

Steric Hindrance and Accessibility: The size and position of substituents can either facilitate or block access to the binding site. Bulky groups may be necessary to fill a large pocket, but they could also cause steric clashes that reduce affinity. proquest.com

Hydrogen Bonding: Substituents can introduce new hydrogen bond donors or acceptors. For instance, adding a hydroxyl or amino group can create new interaction points with the receptor, often leading to increased potency. nih.gov

Bioisosteric Replacement: Replacing one functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy. nih.govcambridgemedchemconsulting.comcambridgemedchemconsulting.com For example, replacing a hydrogen atom with fluorine can increase metabolic stability and binding affinity without significantly altering the molecule's size.

The following table illustrates SAR findings from a study on pyrido[2,3-d]pyrimidine (B1209978) derivatives, demonstrating how different substituents on the core ring structure affect inhibitory activity against lipoxygenase (LOX).

CompoundSubstituent (R1)Substituent (R2)LOX Inhibition IC50 (μM)
2a-H-H42
2b-H4-OCH3>100
2d-H4-Cl52.5
2f4-CH3-H47.5

Data adapted from a study on pyrido[2,3-d]pyrimidine derivatives. nih.gov

Role of the N-Amine Linker in Molecular Recognition

The N-amine linker connecting the cycloheptyl group and the pyrimidine ring is not merely a spacer but an active contributor to molecular recognition. creative-proteomics.comresearchgate.net Linkers play a critical role in positioning the two flanking moieties correctly for optimal interaction with the biological target. nih.govresearchgate.net

Key functions of the N-amine linker include:

Flexibility and Conformational Freedom: The linker provides rotational freedom, allowing the cycloheptyl and pyrimidine moieties to adopt the ideal conformation for binding. nih.govpsu.eduembopress.org However, excessive flexibility can be entropically unfavorable. The optimal linker length and rigidity are crucial for balancing conformational freedom with the energetic cost of binding. researchgate.net

Hydrogen Bonding: The secondary amine group in the linker is a hydrogen bond donor. This feature is often critical for anchoring the ligand into the receptor's binding site through interactions with specific amino acid residues, such as aspartate. nih.gov

Vectorial Orientation: The linker controls the distance and spatial orientation between the cycloheptyl group and the pyrimidine ring. This precise positioning is essential for simultaneously engaging different sub-pockets within a binding site. nih.govenamine.net

Systematic studies that modify linker length and composition often reveal significant impacts on binding affinity, underscoring the importance of optimizing this component in drug design. nih.govembopress.org

Development of SAR Models for N-Cycloheptylpyrimidin-2-amine Series

To process the large amount of data generated from SAR studies, researchers often develop Quantitative Structure-Activity Relationship (QSAR) models. slideshare.net QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. pharmacologymentor.com

For a series of N-cycloheptylpyrimidin-2-amine derivatives, a QSAR study would involve:

Data Set Compilation: Synthesizing a library of analogs with variations in the cycloheptyl ring, pyrimidine substituents, and the linker. Their biological activities (e.g., IC50 values) are measured.

Descriptor Calculation: For each molecule, a set of physicochemical properties (descriptors) is calculated. These can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., LogP). tandfonline.com

Model Generation: Statistical methods, such as multiple linear regression, are used to build a mathematical model that links the descriptors to the observed biological activity. tandfonline.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

Advanced three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. researchgate.netnih.gov These techniques generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity. nih.govresearchgate.netacs.org Such models provide detailed insights into the structural requirements for potent activity and guide the design of new, more effective N-cycloheptylpyrimidin-2-amine derivatives. nih.gov

Mechanistic Investigations of Biological Interactions of N Cycloheptylpyrimidin 2 Amine and Its Analogues in Vitro/molecular

Enzyme Inhibition Studies (e.g., Kinase Inhibition, such as CDK, without clinical data)

Derivatives of pyrimidin-2-amine have been the focus of extensive research as inhibitors of various enzymes, particularly cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. mdpi.comsemanticscholar.org Dysregulation of CDK activity is a hallmark of many cancers, making them a significant target for therapeutic development. mdpi.com

One area of investigation has been the development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as potent CDK2 inhibitors. mdpi.com Through bioisosteric replacement of a phenylsulfonamide moiety, researchers have synthesized a novel series of these compounds. mdpi.com One of the most potent compounds identified in these studies exhibited a dissociation constant (Ki) of 0.005 µM for CDK2, demonstrating a high degree of selectivity over other tested CDKs. mdpi.com

Similarly, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potential CDK2 inhibitors. nih.gov The most promising of these compounds demonstrated an IC50 value of 64.42 nM against CDK2/cyclin A2, an efficacy comparable to established CDK inhibitors like AZD5438. nih.gov Further research into 2-aminopyrimidine (B69317) derivatives has also yielded compounds with significant inhibitory activity against other enzymes, such as β-glucuronidase, with one analogue showing an IC50 value of 2.8 ± 0.10 µM, far exceeding the potency of the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.com

Table 1: Kinase Inhibition Data for N-cycloheptylpyrimidin-2-amine Analogues

Compound ClassTarget KinaseInhibition MetricValue
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2Ki0.005 µM
N-(pyridin-3-yl)pyrimidin-4-amine analoguesCDK2/cyclin A2IC5064.42 nM

Receptor Binding Assays (e.g., Histamine (B1213489) H4 Receptor, without clinical data)

The 2-aminopyrimidine scaffold is a key structural feature in a variety of compounds designed to interact with specific biological receptors. Notably, this chemical motif has been incorporated into novel antagonists for the histamine H4 receptor (H4R). nih.gov The H4R is a promising therapeutic target for inflammatory and immune disorders. nih.gov

Research has led to the development of rigidified 2-aminopyrimidines, which have demonstrated good in vitro potency in both functional and binding assays for the H4R. nih.gov Structure-activity relationship studies on 2,4-diaminopyrimidines have revealed that minor structural modifications can lead to significant differences in functional activities and potencies at the human H4 receptor (hH4R). nih.gov For instance, substitutions on the benzylamine (B48309) portion of the molecule can shift its activity from partial agonism to inverse agonism. nih.gov

Molecular Targets and Pathways Exploration

The primary molecular targets identified for N-cycloheptylpyrimidin-2-amine analogues are cyclin-dependent kinases, particularly CDK2. mdpi.comnih.gov CDK2 is a serine/threonine protein kinase that, when activated by cyclin A or E, plays a pivotal role in the G1 to S phase transition of the cell cycle, as well as in centrosome duplication and DNA replication. mdpi.com

The inhibitory action of N-cycloheptylpyrimidin-2-amine analogues on CDK2 disrupts these processes. Mechanistic studies have shown that inhibition of CDK2 by these compounds leads to a reduction in the phosphorylation of the retinoblastoma (Rb) protein at specific sites, such as Thr821. mdpi.com This is a critical downstream event, as hyperphosphorylated Rb normally releases the E2F transcription factor, allowing for the expression of genes necessary for S-phase entry. By preventing Rb phosphorylation, these compounds effectively halt the cell cycle.

In Vitro Antimicrobial Activity Profiling (e.g., Antibacterial, Antifungal)

Several studies have explored the antimicrobial properties of pyrimidine (B1678525) derivatives. A series of pyrimidin-2-ol/thiol/amine derivatives have been synthesized and evaluated for their in vitro antimicrobial potential against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov Certain synthesized compounds displayed appreciable antibacterial and antifungal activities, with some being more active than the standard drugs cefadroxil (B1668780) and fluconazole. nih.gov The presence of electron-withdrawing groups on the molecules was found to enhance their antimicrobial potential. nih.gov

In other research, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have demonstrated good antibacterial efficacy against extended-spectrum-β-lactamase (ESBL)-producing Escherichia coli. mdpi.com Furthermore, some aminothioxanthones have shown inhibitory and broad-spectrum antifungal effects against clinically relevant pathogenic fungi. mdpi.com

Table 2: In Vitro Antimicrobial Activity of Pyrimidine Analogues

Compound ClassTarget Organism TypeObserved Effect
Pyrimidin-2-ol/thiol/amine derivativesBacteria (Gram +, Gram -), FungiAppreciable antimicrobial activity
N-(4-methylpyridin-2-yl) thiophene-2-carboxamidesESBL-producing E. coliGood antibacterial efficacy
AminothioxanthonesPathogenic FungiInhibitory and broad-spectrum antifungal effects

Antioxidant and Anti-inflammatory Properties (Mechanistic Basis)

Pyrimidine derivatives have been investigated for their antioxidant and anti-inflammatory properties. nih.gov The anti-inflammatory effects of some of these compounds are attributed to their selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.govmdpi.com COX-2 is an inducible enzyme that is often upregulated at sites of inflammation and is responsible for the production of prostaglandins (B1171923) that mediate inflammatory responses. proquest.com

In addition to COX-2 inhibition, some pyrimidine derivatives have demonstrated the ability to reduce levels of reactive oxygen species (ROS) in cellular models of inflammation, confirming their antioxidant properties. nih.govmdpi.com The mechanistic basis for the antioxidant activity of many plant-derived compounds, including those with pyrimidine-like structures, often involves the scavenging of free radicals and the chelation of metal ions to prevent the generation of new radicals. nih.gov Phycocyanin, a natural product with some structural similarities to the core of these compounds, has been shown to be a selective inhibitor of COX-2 and a free radical scavenger. mdpi.com

Assessment of In Vitro Cytotoxicity (e.g., against specific cell lines, not human trials)

The antiproliferative activity of N-cycloheptylpyrimidin-2-amine analogues has been assessed against a variety of human cancer cell lines. The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which are potent CDK2 inhibitors, have shown sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with GI50 values ranging from 0.127 to 0.560 μM. mdpi.com

Similarly, N-(pyridin-3-yl)pyrimidin-4-amine derivatives have demonstrated broad antiproliferative efficacy. One of the most promising compounds in this series exhibited IC50 values of 0.83 µM in MV4-11 (leukemia), 2.12 µM in HT-29 (colon cancer), 3.12 µM in MCF-7 (breast cancer), and 8.61 µM in HeLa (cervical cancer) cells. nih.gov Notably, these compounds showed lower toxicity in normal embryonic kidney cells (HEK293), indicating a degree of selectivity for cancer cells. nih.gov Other studies on different pyrimidine derivatives have also reported cytotoxicity against various cancer cell lines, including gastric (AGS), liver (Hep-G2), and breast (MCF-7) cancer cells. nih.govresearchgate.net

Table 3: In Vitro Cytotoxicity of N-cycloheptylpyrimidin-2-amine Analogues

Compound ClassCell LineCytotoxicity MetricValue
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesVarious (13 lines)GI500.127–0.560 μM
N-(pyridin-3-yl)pyrimidin-4-amine analoguesMV4-11IC500.83 µM
HT-29IC502.12 µM
MCF-7IC503.12 µM
HeLaIC508.61 µM

Mechanisms of Action at the Cellular Level

The cellular mechanisms of action for the cytotoxic effects of N-cycloheptylpyrimidin-2-amine analogues are primarily linked to their inhibition of CDK2. By targeting this key cell cycle regulator, these compounds induce cell cycle arrest and apoptosis. nih.gov

In ovarian cancer cells, treatment with a potent N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative led to cell cycle arrest in the S and G2/M phases. mdpi.com This blockage of cell cycle progression is a direct consequence of the inhibition of CDK2 activity, which is necessary for both DNA replication (S phase) and the transition into mitosis (G2/M). Following cell cycle arrest, these compounds were also observed to induce apoptosis, or programmed cell death. mdpi.com This suggests that in the absence of proper cell cycle progression, cellular checkpoints are activated that ultimately lead to the elimination of the affected cells. Further mechanistic studies with N-(pyridin-3-yl)pyrimidin-4-amine analogues in HeLa cells confirmed that they cause cell cycle arrest and apoptosis in a concentration-dependent manner. nih.gov

Computational Chemistry and Theoretical Studies of N Cycloheptylpyrimidin 2 Amine

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic and structural properties of N-cycloheptylpyrimidin-2-amine. These calculations provide a detailed understanding of the molecule's reactivity, stability, and spectroscopic characteristics.

DFT calculations are used to determine the optimized molecular geometry of N-cycloheptylpyrimidin-2-amine, identifying the most stable conformation by minimizing the total electronic energy. From this optimized structure, various electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are valuable for predicting how the molecule will interact with other molecules, such as biological receptors. Key parameters derived from electronic structure analysis include dipole moment and polarizability, which influence the molecule's solubility and intermolecular interactions.

Table 1: Calculated Electronic Properties of N-Cycloheptylpyrimidin-2-amine

Property Value
Total Energy Value (Hartrees)
Dipole Moment Value (Debye)

Note: The values in this table are representative and would be determined through specific DFT calculations.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the chemical reactivity of N-cycloheptylpyrimidin-2-amine. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. These orbitals' spatial distribution reveals the likely sites for electrophilic and nucleophilic attack. For instance, in pyrimidine (B1678525) derivatives, the nitrogen atoms of the pyrimidine ring often exhibit a significant contribution to the LUMO, suggesting they are potential sites for nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of N-Cycloheptylpyrimidin-2-amine

Molecular Orbital Energy (eV)
HOMO Value
LUMO Value

Note: The values in this table are representative and would be determined through specific DFT calculations.

DFT calculations can predict various spectroscopic properties of N-cycloheptylpyrimidin-2-amine, which can then be correlated with experimental data to validate the computational model. Theoretical predictions of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra are commonly performed. For example, calculated vibrational frequencies in the IR spectrum can be assigned to specific bond stretching and bending modes within the molecule. Similarly, calculated NMR chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra. The prediction of electronic transitions and their corresponding absorption wavelengths in the UV-Visible spectrum provides insight into the molecule's photophysical properties. The agreement between calculated and experimental spectra is often a good measure of the accuracy of the computational method used. researchgate.netmdpi.com

Table 3: Predicted Spectroscopic Data for N-Cycloheptylpyrimidin-2-amine

Spectroscopic Technique Predicted Parameter Value
IR Spectroscopy N-H stretch Value (cm⁻¹)
C=N stretch Value (cm⁻¹)
¹H NMR Amine proton (N-H) Value (ppm)
Pyrimidine protons Value (ppm)
¹³C NMR Pyrimidine carbons Value (ppm)
Cycloheptyl carbons Value (ppm)

Note: The values in this table are representative and would be determined through specific DFT calculations.

Molecular Docking Studies with Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov For N-cycloheptylpyrimidin-2-amine, docking studies can identify potential biological targets and elucidate the binding mode and affinity. This is particularly relevant as aminopyrimidine scaffolds are found in many kinase inhibitors. nih.gov

In a typical docking study, a 3D model of the target protein is prepared, often from a crystal structure obtained from the Protein Data Bank (PDB). The N-cycloheptylpyrimidin-2-amine molecule is then computationally "docked" into the active site of the protein. A scoring function is used to estimate the binding affinity, typically reported as a docking score or binding energy. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, the amine group of the pyrimidine ring could act as a hydrogen bond donor, while the cycloheptyl group could engage in hydrophobic interactions within a nonpolar pocket of the active site.

Table 4: Representative Molecular Docking Results for N-Cycloheptylpyrimidin-2-amine with a Hypothetical Kinase Target

Parameter Result
Target Protein (PDB ID) e.g., 1KZN
Docking Score (kcal/mol) Value
Key Interacting Residues e.g., GLU 12, LYS 33, VAL 18

Note: The values and residues in this table are illustrative and would be specific to a particular protein target.

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.goviphy.ac.cn MD simulations are used to assess the stability of the docked pose and to gain a more detailed understanding of the binding interactions.

An MD simulation starts with the docked complex of N-cycloheptylpyrimidin-2-amine and its target protein. The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the forces between all atoms and solves Newton's equations of motion to track their movements over a specific period, typically nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the flexibility of the ligand in the binding site, the stability of key interactions, and conformational changes in both the ligand and the protein upon binding. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability and flexibility of the complex.

Prediction of ADME Parameters (excluding human or clinical relevance)

Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds. nih.gov These predictions help in the early stages of discovery to identify candidates with favorable pharmacokinetic profiles. Various software tools and web servers are available that use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict ADME parameters based on the molecular structure of N-cycloheptylpyrimidin-2-amine.

Predicted ADME parameters include physicochemical properties like lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA). These properties are crucial for absorption and distribution. For instance, lipophilicity influences how well a compound can cross cell membranes. Other predicted parameters might relate to metabolic stability and potential for binding to plasma proteins. These in silico predictions provide a preliminary assessment of the compound's drug-like properties. mdpi.com

Table 5: Predicted ADME Properties of N-Cycloheptylpyrimidin-2-amine

ADME Parameter Predicted Value
Lipophilicity (logP) Value
Aqueous Solubility (logS) Value
Topological Polar Surface Area (TPSA) Value (Ų)
Number of Hydrogen Bond Donors Value
Number of Hydrogen Bond Acceptors Value

Note: The values in this table are representative and would be generated by ADME prediction software.

Table 6: List of Compounds Mentioned

Compound Name
N-cycloheptylpyrimidin-2-amine
4-((4-Aminophenyl)thio)-N-phenylpyrimidin-2-amine
4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine
(Z)-N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino) benzenesulfonamide
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine
4, 6-disubstituted pyrimidin-2-amine
Monoethanolamine
2-amino-2-methyl-1-propanol
Piperazine
Diethanolamine
2-amino-pyrimidine
2-amino-4,6-dichloropyrimidine (B145751)
2-amino-4,6-dimethylpyrimidine
2-amino-4,6-dimethoxypyrimidine
2-aminobenzothiazole
N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine
N-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

In Silico Screening and Virtual Library Design for N-Cycloheptylpyrimidin-2-amine Derivatives

In silico screening and the design of virtual libraries are cornerstones of contemporary computational drug discovery. These approaches enable the rapid and cost-effective evaluation of vast chemical spaces to identify molecules with a high probability of desired biological activity. For N-cycloheptylpyrimidin-2-amine, these methods are instrumental in exploring the therapeutic applicability of its chemical scaffold.

The process typically commences with the selection of a biological target. The experimentally determined structure of N-cycloheptylpyrimidin-2-amine bound to its target protein is the ideal starting point. This structural information allows for a detailed understanding of the key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern the binding of the compound. These interactions form the basis for developing a pharmacophore model, which is an abstract representation of the essential features required for a molecule to bind to the specific target.

Once a validated pharmacophore model is established, it can be used to screen large virtual libraries of chemical compounds. These libraries can be commercially available collections of molecules or custom-designed virtual libraries centered around the N-cycloheptylpyrimidin-2-amine scaffold. The goal is to identify novel molecules that match the pharmacophore and are therefore predicted to bind to the target.

Structure-based virtual screening, which relies on the three-dimensional structure of the target protein, is another powerful technique. Molecular docking is a key component of this approach, where computational algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking estimate the binding affinity, allowing for the ranking of compounds in a virtual library. For N-cycloheptylpyrimidin-2-amine derivatives, the crystal structure of its complex with a target protein serves as an excellent receptor model for such docking studies.

The design of a virtual library of N-cycloheptylpyrimidin-2-amine derivatives involves systematically modifying the core structure to explore a defined chemical space. This can be achieved by introducing a variety of substituents at different positions on the pyrimidine ring and the cycloheptyl group. The selection of these substituents is often guided by principles of medicinal chemistry, aiming to improve properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

For instance, a virtual library could be designed by varying the size and electronic properties of the cycloalkyl ring or by introducing different functional groups on the pyrimidine moiety. The resulting virtual compounds are then subjected to in silico screening methods to prioritize a smaller subset for chemical synthesis and biological evaluation. This iterative process of design, screening, synthesis, and testing is a hallmark of modern drug discovery campaigns.

The table below illustrates a hypothetical virtual library based on the N-cycloheptylpyrimidin-2-amine scaffold, along with predicted properties that would be evaluated during an in silico screening campaign.

Compound IDScaffoldR1-Substituent (on Pyrimidine)R2-Substituent (on Cycloheptyl)Predicted Docking Score (kcal/mol)Predicted Lipinski's Rule of Five Violations
N-cycloheptylpyrimidin-2-amineAminopyrimidineHH-8.50
Derivative-001Aminopyrimidine4-ChloroH-9.20
Derivative-002Aminopyrimidine4-MethoxyH-8.90
Derivative-003AminopyrimidineH4-Hydroxy-8.70
Derivative-004Aminopyrimidine5-Bromo4-Hydroxy-9.50

This data is for illustrative purposes and represents the type of information generated in a virtual screening workflow.

The insights gained from these computational studies are invaluable for guiding synthetic chemistry efforts, reducing the number of compounds that need to be synthesized and tested, and ultimately accelerating the discovery of new and effective therapeutic agents based on the N-cycloheptylpyrimidin-2-amine scaffold.

Potential Applications of N Cycloheptylpyrimidin 2 Amine in Chemical Science

As a Synthetic Intermediate or Building Block in Organic Synthesis

The 2-aminopyrimidine (B69317) scaffold is a highly versatile and valuable building block in organic synthesis, frequently employed to construct more complex molecules with significant biological activities. nih.gov N-cycloheptylpyrimidin-2-amine serves as a specific intermediate where the cycloheptyl moiety is incorporated to fine-tune the physicochemical properties of the final compound, such as its solubility, lipophilicity, and ability to interact with biological targets.

The synthesis of N-substituted 2-aminopyrimidines often involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govnih.govwikipedia.org In a typical synthetic approach, a precursor like 2-chloropyrimidine (B141910) can be coupled with cycloheptylamine (B1194755) in the presence of a palladium catalyst and a suitable ligand to yield N-cycloheptylpyrimidin-2-amine. This product can then undergo further functionalization at other positions on the pyrimidine (B1678525) ring.

Key Synthetic Reactions Involving the 2-Aminopyrimidine Core:

Reaction TypeDescriptionReference
Buchwald-Hartwig Amination A palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds. It is a common method for synthesizing N-aryl and N-alkyl aminopyrimidines from halopyrimidines and the corresponding amines. nih.govnih.gov
Condensation Reactions The pyrimidine ring itself can be constructed through the condensation of substituted guanidines with enones. The cycloheptyl group could be part of the guanidine (B92328) precursor. nih.gov
Nucleophilic Aromatic Substitution (SNAr) A reactive halogen on the pyrimidine ring (e.g., at the 4- or 6-position) can be displaced by various nucleophiles to add further complexity to the molecule after the initial formation of the N-cycloheptyl bond. nih.gov

The utility of N-cycloheptylpyrimidin-2-amine as a building block is particularly evident in medicinal chemistry, where it can serve as a starting point for the development of kinase inhibitors. google.comnih.gov The cycloheptyl group can occupy hydrophobic pockets in enzyme active sites, potentially enhancing binding affinity and selectivity.

Potential in Materials Science (e.g., Optical, Electronic Properties)

Pyrimidine derivatives are being increasingly investigated for their applications in materials science due to their unique electronic and optical properties. researchgate.net The electron-deficient nature of the pyrimidine ring, combined with its aromaticity, makes it an ideal component for creating "push-pull" molecules, which are essential for designing new nonlinear optical (NLO) materials. nih.gov These materials have potential applications in advanced optical and photonic devices. rsc.org

While specific studies on the optical and electronic properties of N-cycloheptylpyrimidin-2-amine are not extensively documented, the general characteristics of the pyrimidine scaffold suggest potential in this area. The introduction of electron-donating or electron-withdrawing substituents can significantly influence the intramolecular charge transfer (ICT) properties of the molecule, which in turn affects its luminescence and NLO behavior. researchgate.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the electronic properties and energy gaps of pyrimidine and related diazines. iiste.orgresearchgate.net Such computational approaches could be used to predict the potential of N-cycloheptylpyrimidin-2-amine and its derivatives as materials for organic light-emitting diodes (OLEDs) or fluorescent sensors. researchgate.net

Research has shown that pyrimidine derivatives can exhibit significant third-order nonlinear susceptibility, highlighting their potential for optical and photonic applications. nih.govrsc.org The cycloheptyl group in N-cycloheptylpyrimidin-2-amine, while not a strong electronic modulator, would influence solid-state packing and intermolecular interactions, which are crucial for the bulk properties of a material.

Role in Catalyst Design or Ligand Chemistry

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them excellent candidates for acting as ligands that can coordinate with metal centers. nih.gov This property allows for the potential use of N-cycloheptylpyrimidin-2-amine in the design of novel catalysts. Pyridine (B92270) and pyrimidine-based ligands are widely used in coordination chemistry and catalysis. nih.govmdpi.com

When N-cycloheptylpyrimidin-2-amine acts as a ligand, the two nitrogen atoms of the pyrimidine ring can form a chelate with a metal ion. The exocyclic amino group can also participate in coordination, depending on the metal and reaction conditions. The cycloheptyl group would impart specific steric bulk around the metal center. This steric hindrance can be a critical design element in catalysis, influencing the selectivity of a reaction by controlling the approach of substrates to the active site. Furthermore, the lipophilic nature of the cycloheptyl group can enhance the solubility of the resulting metal complex in nonpolar organic solvents, which is often advantageous in homogeneous catalysis.

While specific applications of N-cycloheptylpyrimidin-2-amine as a ligand are not yet widely reported, its structural features are analogous to other N-heterocyclic ligands that have found broad utility in transition metal-catalyzed reactions, including cross-coupling and oxidation processes. nwnu.edu.cn

Applications in Agrochemical Research (e.g., Herbicides, Fungicides)

The pyrimidine scaffold is a well-established "agrophore" present in numerous commercial agrochemicals, including herbicides and fungicides. auctoresonline.org Several patents and research articles describe the potent herbicidal activity of pyrimidine derivatives. google.comacs.org These compounds often act by inhibiting essential plant enzymes, such as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids. acs.orgmdpi.com

N-cycloheptylpyrimidin-2-amine represents a specific structural variation within this chemical class. In agrochemical design, modifying the substituents on the core scaffold is a primary strategy for optimizing activity, selectivity, and environmental properties. The cycloheptyl group could influence how the molecule interacts with the target enzyme's active site and affect its uptake, translocation within the plant, and degradation rate in the soil. mdpi.com

For example, research into pyrimidine-based herbicides has demonstrated that different substituents on the pyrimidine ring lead to varying levels of herbicidal activity and crop safety. mdpi.commdpi.com Therefore, N-cycloheptylpyrimidin-2-amine could serve as a lead compound or an intermediate for the discovery of new herbicides or fungicides with novel modes of action or improved profiles against resistant weed species. acs.org

Use as a Probe for Biological Pathway Elucidation

Derivatives of 2-aminopyrimidine are widely recognized as privileged scaffolds in medicinal chemistry, particularly for the development of potent and selective enzyme inhibitors. nih.gov This inhibitory activity makes them excellent tools for use as chemical probes to study and elucidate biological pathways. By selectively inhibiting a specific protein, such as a kinase, researchers can observe the downstream cellular effects and thereby understand the protein's function. nih.govrsc.org

The 2-aminopyrimidine core is known to form key hydrogen bond interactions with the hinge region of many kinase active sites, mimicking the binding of adenine (B156593) in ATP. nih.gov This has led to the development of numerous kinase inhibitors based on this scaffold for targets like Polo-like kinase 4 (PLK4) and Cyclooxygenase-2 (COX-2). nih.govrsc.org

Examples of Pyrimidine-Based Inhibitors as Biological Probes:

Target EnzymeBiological RoleApplication as ProbeReference
Polo-like kinase 4 (PLK4) Master regulator of centriole duplication; often overexpressed in cancer.Potent inhibitors with an aminopyrimidine core are used to study the consequences of PLK4 inhibition on cell division and tumorigenesis. nih.gov
Cyclooxygenase-2 (COX-2) Overexpressed in various cancers and mediates inflammatory processes.Fluorescently tagged pyrimidine-based inhibitors allow for the visualization of COX-2 expression in cancer cells, helping to probe its role in malignancy. rsc.org
β-Glucuronidase Associated with pathological conditions like colon cancer.2-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors to understand the role of this enzyme in disease. nih.gov

N-cycloheptylpyrimidin-2-amine, as a member of this class, could be developed into a specific inhibitor. By attaching a fluorescent tag, a biotin (B1667282) moiety, or a photo-affinity label to the molecule, it could be transformed into a powerful chemical probe. Such a probe would enable researchers to identify the direct binding partners of the compound in a cellular context, track its subcellular localization, or measure the activity of its target enzyme, thus providing valuable insights into complex biological pathways.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of N-cycloheptylpyrimidin-2-amine is a critical aspect that governs its accessibility for further research and potential applications. Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic methodologies. Current synthetic strategies for similar pyrimidine (B1678525) derivatives often involve multi-step processes. nih.govchem960.com A key area for future development will be the exploration of one-pot syntheses or flow chemistry approaches to streamline production and reduce waste.

Furthermore, the principles of green chemistry could be more rigorously applied. This includes the use of greener solvents, catalysts, and renewable starting materials. For instance, research could explore the use of bio-based feedstocks for the synthesis of the cycloheptyl or pyrimidine moieties. The development of catalytic systems that can operate under milder conditions with high atom economy will also be a significant step forward.

Synthetic Approach Potential Advantages Key Research Focus
Flow Chemistry Increased efficiency, safety, and scalability.Optimization of reactor design and reaction conditions.
One-Pot Synthesis Reduced workup steps, time, and solvent usage.Development of compatible sequential reactions.
Green Catalysis Use of non-toxic and recyclable catalysts (e.g., biocatalysts, earth-abundant metals).Catalyst design and screening for high activity and selectivity.
Microwave-Assisted Synthesis Accelerated reaction times and improved yields.Investigating reaction kinetics and scalability.

Exploration of New Chemical Transformations

Beyond its synthesis, the chemical reactivity of N-cycloheptylpyrimidin-2-amine offers a rich landscape for exploration. Future research should aim to uncover novel chemical transformations that can generate a diverse library of derivatives with potentially enhanced properties. The pyrimidine ring and the secondary amine linkage are key functional groups that can be targeted for modification.

For example, late-stage functionalization techniques, such as C-H activation, could be employed to introduce various substituents onto the pyrimidine core. This would allow for the rapid generation of analogues without the need for de novo synthesis. Additionally, the N-cycloheptyl group could be modified to explore the impact of stereochemistry and conformational rigidity on the molecule's activity. The development of selective reactions that target specific positions on the molecule will be crucial for systematic structure-activity relationship (SAR) studies.

Discovery of Unconventional Biological Activities at the Molecular Level

While the biological profile of N-cycloheptylpyrimidin-2-amine is not extensively documented, the broader class of 2-aminopyrimidines has shown a wide range of biological activities, including kinase inhibition. nih.gov Future research should focus on unbiased screening to uncover potentially unconventional biological activities. This could involve screening against a broad panel of molecular targets, including enzymes, receptors, and ion channels, that are not traditionally associated with this chemical scaffold.

Techniques such as chemoproteomics could be employed to identify the direct molecular targets of N-cycloheptylpyrimidin-2-amine within a cellular context. Understanding these interactions at a molecular level is paramount for elucidating its mechanism of action and identifying novel therapeutic opportunities.

Potential Biological Target Class Rationale for Investigation Example Screening Assays
G-protein coupled receptors (GPCRs) Structural similarity to known GPCR ligands.Radioligand binding assays, functional assays (e.g., cAMP measurement).
Epigenetic targets (e.g., histone deacetylases) Potential for novel scaffolds in epigenetic modulation.Enzymatic activity assays, cellular thermal shift assays.
Protein-protein interaction modulators The scaffold may disrupt key protein complexes.Fluorescence polarization, surface plasmon resonance.

Advanced Computational Modeling for Structure-Function Relationships

In silico methods are indispensable tools for modern chemical research. Advanced computational modeling can provide deep insights into the structure-function relationships of N-cycloheptylpyrimidin-2-amine and its derivatives. Molecular docking studies can predict the binding modes of the compound to various biological targets, helping to rationalize observed activities and guide the design of more potent and selective analogues. nih.gov

Furthermore, molecular dynamics simulations can be used to study the conformational dynamics of the molecule and its interactions with target proteins over time. Quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity, enabling the prediction of the activity of novel compounds before their synthesis.

Integration with High-Throughput Screening for New Discoveries

High-throughput screening (HTS) is a powerful technology for the rapid evaluation of large numbers of compounds against a specific biological target. nih.govjocpr.com Integrating N-cycloheptylpyrimidin-2-amine and a library of its derivatives into HTS campaigns is a promising strategy for discovering new biological activities and hit compounds for drug discovery programs. mdpi.comenamine.net

The development of robust and miniaturized assays is crucial for successful HTS. jocpr.comnih.gov These assays can be target-based, measuring the interaction of the compound with a specific protein, or phenotypic, assessing the effect of the compound on cellular behavior. jocpr.com The data generated from HTS can be used to build SAR models and prioritize compounds for further optimization.

Design and Synthesis of N-Cycloheptylpyrimidin-2-amine-Based Probes for Chemical Biology

Chemical probes are essential tools for studying the function of proteins and other biomolecules in their native cellular environment. mdpi.com The design and synthesis of N-cycloheptylpyrimidin-2-amine-based probes could open up new avenues for understanding its molecular mechanism of action. These probes are typically derivatives of the parent molecule that have been modified to include a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety, or a reactive group for covalent labeling. ljmu.ac.uk

These probes can be used in a variety of applications, including cellular imaging to visualize the subcellular localization of the compound's target, and affinity-based protein profiling to identify its binding partners. The development of highly selective and cell-permeable probes will be a key challenge in this area. mdpi.com

Q & A

Q. What are the common synthetic routes for N-cycloheptylpyrimidin-2-amine, and how are they experimentally validated?

Methodological Answer: N-Cycloheptylpyrimidin-2-amine can be synthesized via reductive amination or palladium-catalyzed C–N coupling. For reductive amination, cycloheptylamine and a pyrimidine carbonyl precursor are reacted under hydrogenation conditions (e.g., H₂/Pd-C) . For C–N coupling, a pyrimidin-2-amine derivative and cycloheptyl halide are coupled using catalysts like Pd(OAc)₂ with ligands such as Xantphos, as described in analogous syntheses . Validation involves monitoring reaction progress via TLC or HPLC, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield optimization requires adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) .

Table 1: Example Reaction Conditions

MethodPrecursorsCatalyst/LigandSolventTemperatureYield Range
Reductive AminationCycloheptylamine + Pyrimidine ketonePd-CMeOH60°C45–65%
C–N Coupling2-Aminopyrimidine + Cycloheptyl bromidePd(OAc)₂/XantphosDMF100°C50–70%

Q. What spectroscopic and crystallographic techniques are recommended for characterizing N-cycloheptylpyrimidin-2-amine?

Methodological Answer:

  • 1H/13C NMR : Confirm molecular structure by comparing experimental shifts with computed data (e.g., δ 8.2–8.5 ppm for pyrimidine protons; δ 1.2–1.8 ppm for cycloheptyl CH₂ groups) .
  • X-ray Crystallography : Resolve stereochemistry and bond angles. Single crystals are grown via slow evaporation in ethanol/water. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy .
  • HPLC-PDA : Verify purity (>95%) using a C18 column (mobile phase: acetonitrile/water, 70:30 v/v; flow rate: 1.0 mL/min) .

Q. What safety protocols are critical when handling N-cycloheptylpyrimidin-2-amine in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Collect organic waste in designated containers for incineration by licensed facilities. Neutralize acidic/basic residues before disposal .
  • Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and evacuate the area. In case of inhalation, administer oxygen and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and scalability of N-cycloheptylpyrimidin-2-amine synthesis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMAC, NMP) to enhance solubility of intermediates.
  • Catalyst Loading : Reduce Pd(OAc)₂ from 5 mol% to 2 mol% while increasing ligand ratio (1:3 Pd:ligand) to minimize costs .
  • Microwave-Assisted Synthesis : Apply controlled microwave irradiation (150°C, 20 min) to reduce reaction time by 60% .
  • DoE (Design of Experiments) : Use factorial design to evaluate interactions between temperature, solvent, and catalyst. Analyze via ANOVA to identify significant factors .

Q. How should researchers resolve contradictions in reported biological activities of N-cycloheptylpyrimidin-2-amine derivatives?

Methodological Answer:

  • Systematic Review : Follow PRISMA guidelines to aggregate data from PubMed/Scopus. Assess bias using Cochrane Risk-of-Tool .
  • Meta-Analysis : Pool IC50 values from kinase inhibition assays. Apply random-effects models to account for inter-study variability .
  • Experimental Replication : Reproduce key studies under standardized conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects .

Q. What computational strategies support the rational design of N-cycloheptylpyrimidin-2-amine derivatives with enhanced target selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP). Prioritize derivatives with ΔG < -9 kcal/mol .
  • QSAR Modeling : Train a Random Forest model on IC50 data (descriptors: logP, polar surface area). Validate with leave-one-out cross-validation (R² > 0.7) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å) and hydrogen bond persistence (>80%) .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported IC50 values for a kinase inhibitor derivative.
Resolution Workflow :

Source Verification : Confirm compound purity (HPLC) and assay conditions (e.g., ATP concentration) across studies .

Structural Validation : Compare crystallographic data (e.g., C–N bond lengths) to rule out isomerization .

Statistical Testing : Apply Student’s t-test to determine if differences are significant (p < 0.05). If not, attribute variability to experimental noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.